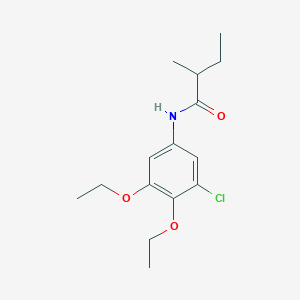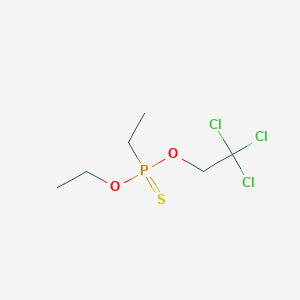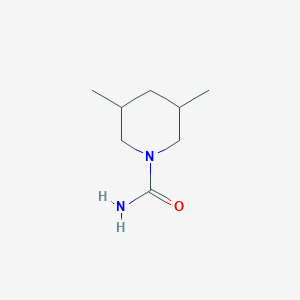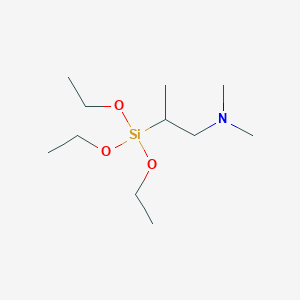![molecular formula C6H11NO3 B14363440 2-[Ethyl(formyl)amino]ethyl formate CAS No. 93625-19-5](/img/structure/B14363440.png)
2-[Ethyl(formyl)amino]ethyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Ethyl(formyl)amino]ethyl formate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is formed when ethanol reacts with formic acid, resulting in a structure that includes both an ethyl group and a formyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(formyl)amino]ethyl formate typically involves the esterification of ethanol with formic acid. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of the product, which helps in achieving high yields and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Ethyl(formyl)amino]ethyl formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the formyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amines and other substituted esters
Applications De Recherche Scientifique
2-[Ethyl(formyl)amino]ethyl formate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of perfumes, flavoring agents, and as a solvent in industrial processes.
Mécanisme D'action
The mechanism of action of 2-[Ethyl(formyl)amino]ethyl formate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release formic acid and ethanol, which can then participate in various biochemical pathways. The formyl group can also interact with nucleophiles, leading to the formation of new compounds with potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl formate: An ester formed from ethanol and formic acid, similar in structure but without the formyl group.
Methyl formate: An ester formed from methanol and formic acid, with a simpler structure.
Ethyl acetate: An ester formed from ethanol and acetic acid, commonly used as a solvent.
Uniqueness
2-[Ethyl(formyl)amino]ethyl formate is unique due to the presence of both an ethyl group and a formyl group, which allows it to participate in a wider range of chemical reactions compared to simpler esters. This dual functionality makes it a valuable compound in various scientific and industrial applications.
Propriétés
| 93625-19-5 | |
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
2-[ethyl(formyl)amino]ethyl formate |
InChI |
InChI=1S/C6H11NO3/c1-2-7(5-8)3-4-10-6-9/h5-6H,2-4H2,1H3 |
Clé InChI |
OVXXKHMDHLZQRL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCOC=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate](/img/structure/B14363421.png)
